5-(Prop-2-en-1-yl)pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

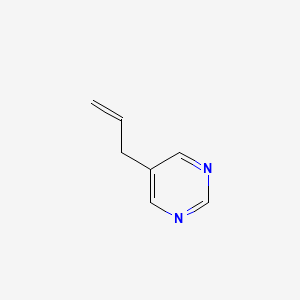

5-(Prop-2-en-1-yl)pyrimidine is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They are known to exhibit a wide range of pharmacological activities .

Synthesis Analysis

The synthesis of this compound and its derivatives often involves reactions such as the Sandmeyer reaction and Diels–Alder reaction . These reactions are efficient, mild, and practical methods for the stereospecific synthesis of various pyrimidine derivatives .Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrimidine ring substituted with a prop-2-en-1-yl group. The pyrimidine ring is a heterocyclic aromatic compound with two nitrogen atoms at positions 1 and 3 of the six-membered ring .Chemical Reactions Analysis

The chemical reactions involving this compound often involve the formation of various pyrimidine derivatives. For instance, the Sandmeyer reaction of differently C-2 substituted N-(prop-2-yn-1-ylamino)pyridines is an efficient method for the stereospecific synthesis of various pyrimidine derivatives .Scientific Research Applications

Antioxidant Properties and Biological Activity

5-(Prop-2-en-1-yl)pyrimidine derivatives have been investigated for their potential biological activities. A study focused on synthesizing a series of novel bis(2‐(pyrimidin‐2‐yl)ethoxy)alkanes, which are derivatives of this compound. These compounds demonstrated promising antioxidant activity, rivalling that of standard antioxidants like butylated hydroxytoluene. The study highlighted that the antioxidant potency of these derivatives was largely influenced by the alkyl fragment attached to 2‐(pyrimidin‐2‐yl)ethanol, suggesting a structure-activity relationship worth exploring for therapeutic applications (Rani, Aminedi, Polireddy, & Jagadeeswarareddy, 2012).

Applications in OLED Technology

This compound derivatives have also found utility in the field of organic electronics. A study detailed the synthesis of a new class of heteroleptic Ir(III) metal complexes using pyrimidine chelates. These complexes, when used as dopants in organic light-emitting diodes (OLEDs), resulted in high-performance sky-blue- and white-emitting OLEDs. The findings of this study demonstrate the potential of this compound derivatives in enhancing the efficiency and color purity of OLED displays, marking a significant advancement in display technology (Chang et al., 2013).

Reductive Electron Transport in DNA

Another fascinating application of this compound derivatives is in the study of DNA-mediated reductive electron transport. Pyrene-modified pyrimidine nucleosides were used as models to understand this process better. The study provided valuable insights into the dynamics of electron transport within DNA, a fundamental process with implications for understanding DNA damage and repair mechanisms (Raytchev, Mayer, Amann, Wagenknecht, & Fiebig, 2004).

Safety and Hazards

Future Directions

The future directions for the research and development of 5-(Prop-2-en-1-yl)pyrimidine and its derivatives could involve the exploration of their potential biological activities and therapeutic applications. For instance, some pyrimidine derivatives have shown better anti-fibrotic activities than certain existing drugs . Therefore, compounds like this compound might be developed into novel anti-fibrotic drugs in the future .

Mechanism of Action

Target of Action

It is known that pyrimidine derivatives have a broad range of biological and pharmacological activities . They are structural components of key molecules that participate in diverse cellular functions, such as the synthesis of DNA, RNA, lipids, and carbohydrates .

Mode of Action

It is known that pyrimidine and its derivatives interact with various biological targets, leading to a wide range of effects .

Biochemical Pathways

Pyrimidine metabolism encompasses all enzymes involved in the synthesis, degradation, salvage, interconversion, and transport of these molecules . The importance of pyrimidines lies in the fact that they are structural components of a broad spectrum of key molecules that participate in diverse cellular functions .

Result of Action

It is known that pyrimidine derivatives can have a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Properties

IUPAC Name |

5-prop-2-enylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2/c1-2-3-7-4-8-6-9-5-7/h2,4-6H,1,3H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPJFZSZWZJQMLU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=CN=CN=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

120.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methyl-8-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2817258.png)

![2-(3-Bromobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2817260.png)

![2-Benzyl-5-[(4-chlorophenyl)methoxy]-3,4-dihydroisoquinolin-1-one](/img/structure/B2817261.png)

![5-Chloro-2-[(4,4-difluorocyclohexyl)oxy]pyrimidine](/img/structure/B2817265.png)

![2-[(4-bromophenyl)methyl]-5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethoxy]-3,4-dihydroisoquinolin-1-one](/img/structure/B2817266.png)

![2-(4-chlorophenyl)-5-((5-methyl-2-(thiophen-2-yl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2817268.png)

![N-allyl-3-(8-fluoro-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2817279.png)